Magnevist - 86050-77-3

Magnevist

Catalog Number: EVT-298755
CAS Number: 86050-77-3
Molecular Formula: C21H36GdN4O15-
Molecular Weight: 741.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Magnevist, chemically known as gadopentetate dimeglumine, is a gadolinium-based contrast agent (GBCA) widely employed in magnetic resonance imaging (MRI). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a paramagnetic contrast agent, enhancing the contrast of MRI images by influencing the relaxation times of water protons in tissues. [, , , , , ] Magnevist plays a crucial role in various preclinical and clinical research studies, particularly in visualizing and characterizing tumors, studying vascular permeability, and investigating tissue perfusion. [, , , , , , , , , , , , , , , , , , ]

Future Directions
  • Development of Targeted Contrast Agents: Exploring modifications to Magnevist to create targeted contrast agents that specifically bind to tumor cells or other disease-specific biomarkers could enhance imaging specificity and sensitivity. [, ]
  • Investigation of Gadolinium Deposition: Further research is needed to fully understand the long-term consequences of gadolinium deposition in the brain and other tissues following Magnevist administration, particularly in patients with renal impairment. [, , ]
  • Exploration of New Applications: Investigating the potential of Magnevist in other research areas, such as studying inflammation, neurodegenerative diseases, and cardiovascular disorders, could lead to new insights and diagnostic tools. [, , , ]

OptiMARK (Gadoversetamide Injection)

Relevance: OptiMARK and Magnevist were compared for safety, tolerability, and efficacy in a Phase III clinical trial for hepatic MRI in patients with suspected liver pathology. The results of the study indicated that both agents were safe, efficacious, and equivalent at a dose of 0.1 mmol/kg in this patient population.

MultiHance (Gadobenate Dimeglumine)

Relevance: Multihance has been compared to Magnevist in several studies. One study looked at acute side effects in pediatric patients and found a significantly higher incidence of gastrointestinal symptoms with MultiHance. In other studies, both agents were found to have comparable safety profiles and reaction rates. Additionally, MultiHance showed higher relaxivity in ex-vivo mouse embryo imaging compared to Magnevist.

Omniscan (Gadodiamide)

Relevance: Omniscan has been compared to Magnevist in several studies, particularly in relation to the risk of nephrogenic systemic fibrosis (NSF). While both are associated with NSF, several studies have shown a stronger correlation between Omniscan and NSF compared to Magnevist. Additionally, Omniscan showed similar relaxivity across different tissues in ex-vivo mouse embryo imaging, unlike Magnevist.

ProHance (Gadoteridol)

Relevance: Prohance has been compared with Magnevist in crossover studies investigating safety and efficacy, revealing comparable reaction rates between the two agents. Additionally, ProHance, like Omniscan, displayed consistent relaxivity across various tissues in ex-vivo mouse embryo imaging, contrasting with Magnevist.

Gadovist (Gadobutrol)

Relevance: Gadovist has been compared to Magnevist in studies assessing image quality and diagnostic value. In brain MRI for multiple sclerosis patients, Gadovist demonstrated a higher number of enhanced plaques and higher signal intensity compared to Magnevist. Another study found that Gadovist provided higher signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) values in pelvic three-dimensional MR-angiography compared to Magnevist.

Eovist (Gadoxetate Disodium)

Relevance: In a study using a VX2 rabbit liver tumor model, Eovist demonstrated higher sensitivity in detecting tumor perfusion and permeability compared to Magnevist using dynamic contrast-enhanced MRI.

Gd-DTPA-BMA (Gadodiamide without excessive chelate)

Relevance: This compound was used in a rat model simulating renal failure to investigate the role of free gadolinium in nephrogenic systemic fibrosis (NSF). The study compared its effects with those of Magnevist and other gadolinium-based agents.

Gd-EDTA (Gadolinium Ethylenediamine Tetraacetic Acid)

Relevance: Similar to Gd-DTPA-BMA, Gd-EDTA was used in the same rat model to investigate its role in NSF development. The study compared its effects with Magnevist and other agents to understand the contribution of chelate stability to NSF.

TmDOTP (Thulium 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylene phosphonate))

Relevance: TmDOTP was studied in conjunction with Magnevist to assess its potential in multimodal MRI. The research aimed to understand if TmDOTP's signal sensitivity would be affected by the presence of Magnevist.

Fe-DTPA, Cu-DTPA, Zn-DTPA

Relevance: A study investigated the transmetalation of Magnevist in blood plasma, examining the formation of Fe-DTPA, Cu-DTPA, and Zn-DTPA. This research aimed to understand the fate of Magnevist and its potential breakdown products in biological systems.

Dotarem (Gadoterate Meglumine)

Relevance: Dotarem was compared to Magnevist in a study analyzing relaxivities of commercial gadolinium-based contrast agents. The research aimed to evaluate and compare the efficacy of various gadolinium-based contrast agents used in MRI.

NCL124

Relevance: NCL124 was compared to Magnevist in in vitro and in vivo studies assessing its potential as a blood-pool contrast agent for MRI. The research aimed to identify MRI contrast agents with enhanced relaxivity and longer blood half-life compared to conventional agents like Magnevist.

Tf~(NIR)-Lip~(NBD)-Magnevist

Compound Description: This compound is a tumor-targeting, nano-sized MRI contrast agent consisting of transferrin (Tf) as a ligand, a cationic liposome as a carrier, and Magnevist as a payload.

Relevance: This nanocomplex was designed to improve the early detection of tumors by MRI. It utilizes Magnevist's contrast-enhancing properties and combines them with the targeting ability of transferrin and the delivery capabilities of liposomes.

Chitosan oligosaccharide-arachidic acid-DTPA-Gd

Relevance: This nanoprobe was developed for potential use in MR imaging of cancer. It utilizes the biocompatibility of chitosan and arachidic acid to create a nanoparticle that encapsulates the gadolinium-based contrast agent, similar to the concept behind Magnevist.

Magnetite/dextran-functionalized graphene oxide (SPIO-Dex-FGO)

Relevance: SPIO-Dex-FGO was investigated as a potential alternative to conventional positive contrast agents like Magnevist in T1-weighted MRI. It offers advantages such as enhanced contrast and potentially lower required dosages compared to Magnevist.

Overview

Gadopentetate dimeglumine is a gadolinium-based contrast agent primarily utilized in magnetic resonance imaging (MRI). It is a chelate complex formed between gadolinium and diethylenetriaminepentaacetic acid, with the formula C14H18GdN3O10\text{C}_{14}\text{H}_{18}\text{GdN}_{3}\text{O}_{10}. This compound enhances the contrast of images by altering the magnetic properties of nearby water molecules, which improves the visibility of internal structures during MRI scans. Gadopentetate dimeglumine was first introduced in 1987 as Magnevist and has since become a standard in clinical imaging applications .

Source

Gadopentetate dimeglumine is synthesized from gadolinium oxide and diethylenetriaminepentaacetic acid (DTPA). The synthesis involves several steps that ensure high purity and yield, making it suitable for medical use. The compound is produced under controlled conditions to prevent contamination and ensure consistency in its chemical properties .

Classification

Gadopentetate dimeglumine is classified as an ionic gadolinium contrast medium. It is categorized under gadolinium-based contrast agents, which are used specifically for enhancing MRI images. Its paramagnetic properties are crucial for its function, as they allow it to reduce T1 relaxation times in tissues, thereby enhancing image contrast .

Synthesis Analysis

Methods

The synthesis of gadopentetate dimeglumine typically involves two main reactions:

  1. Formation of Gadolinium-DTPA Complex: Gadolinium oxide is reacted with diethylenetriaminepentaacetic acid in an aqueous solution at elevated temperatures (70-130 °C) for several hours until a clear solution forms. This step is crucial for ensuring the complete chelation of gadolinium by DTPA .
  2. Reaction with Meglumine: The resulting gadolinium-DTPA complex is then reacted with meglumine in a 1:1 molar ratio at lower temperatures (40-60 °C). This reaction also takes several hours and results in the formation of gadopentetate dimeglumine, which is subsequently purified through filtration and crystallization processes to achieve high purity levels (up to 99.8%) .

Technical Details

The industrial preparation method emphasizes the importance of temperature control and reaction times to optimize yield and purity. For instance, the initial reaction may require refluxing at high temperatures before cooling down to room temperature for the second reaction with meglumine .

Molecular Structure Analysis

Structure

The molecular structure of gadopentetate dimeglumine consists of a central gadolinium ion coordinated by five carboxylate groups from DTPA and three nitrogen atoms from the amine groups. The structure can be represented as:

Gd3++DTPA5Gd DTPA 2+H2O\text{Gd}^{3+}+\text{DTPA}^{5-}\rightarrow \text{Gd DTPA }^{2-}+\text{H}_2\text{O}

The coordination sphere around the gadolinium ion includes a water molecule that can exchange rapidly with surrounding water molecules, contributing to its paramagnetic properties essential for MRI applications .

Data

  • Molar Mass: 545.56 g/mol
  • Chemical Formula: C14H18GdN3O10\text{C}_{14}\text{H}_{18}\text{GdN}_{3}\text{O}_{10}
  • CAS Number: 13826-65-0
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of gadopentetate dimeglumine are:

  1. Formation Reaction:
    • Gd2O3+2DTPA2Gd DTPA +H2O\text{Gd}_2\text{O}_3+2\text{DTPA}\rightarrow 2\text{Gd DTPA }+\text{H}_2\text{O}
  2. Complexation Reaction:
    • Gd DTPA +MeglumineGadopentetate Dimeglumine+H2O\text{Gd DTPA }+\text{Meglumine}\rightarrow \text{Gadopentetate Dimeglumine}+\text{H}_2\text{O}

These reactions highlight the role of both temperature and concentration in achieving optimal product formation .

Technical Details

The reactions are typically conducted under controlled conditions to minimize side reactions and ensure high yields. The use of aqueous solvents facilitates the solubility of reactants and allows for effective mixing during the reaction process .

Mechanism of Action

Process

The mechanism of action for gadopentetate dimeglumine as an MRI contrast agent involves its paramagnetic properties. When injected intravenously, it alters the magnetic field around water molecules in tissues:

  1. Relaxation Times: The presence of unpaired electrons in gadolinium affects the relaxation times (T1 and T2) of nearby hydrogen nuclei in water.
  2. Signal Enhancement: This alteration enhances the signal intensity on MRI scans, allowing for clearer images of blood vessels and tissues.

The rapid exchange of water molecules with those bound to gadolinium facilitates this process, making it effective for imaging purposes .

Data

  • Distribution Half-Life: Approximately 12 minutes
  • Elimination Half-Life: Approximately 100 minutes
    These pharmacokinetic properties indicate how quickly the agent disperses and is cleared from the body after administration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water, which is essential for its administration as an injectable solution.

Chemical Properties

  • pH Range: Typically neutral to slightly alkaline, which is important for compatibility with biological systems.
  • Stability: Stable under standard storage conditions but should be protected from light.

These properties are critical for ensuring that gadopentetate dimeglumine remains effective and safe during medical use .

Applications

Gadopentetate dimeglumine is primarily used as a contrast agent in:

  • Magnetic Resonance Imaging: Enhancing visibility of blood vessels, tumors, and areas with abnormal vascularity.
  • Clinical Diagnostics: Assisting in diagnosing neurological disorders by improving imaging quality of intracranial lesions.

Its ability to provide detailed images makes it invaluable in both diagnostic radiology and research settings where precise imaging is required .

Properties

CAS Number

86050-77-3

Product Name

Gadopentetate Dimeglumine

IUPAC Name

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C21H36GdN4O15-

Molecular Weight

741.8 g/mol

InChI

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-4/t;4-,5+,6+,7+;/m.0./s1

InChI Key

LZQIEMULHFPUQY-BMWGJIJESA-J

SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]

Solubility

Freely soluble in water

Synonyms

Diethylenetriaminepenta-acetic Acid, Gadolinium
Dimeglumine, Gadolinium DTPA
Dimeglumine, Gadopentetate
DTPA, Gadolinium
Gadolinium Diethylenetriaminepenta acetic Acid
Gadolinium Diethylenetriaminepenta-acetic Acid
Gadolinium DTPA
Gadolinium DTPA Dimeglumine
Gadolinium DTPA Dimeglumine Salt
Gadolinium DTPA Disodium Salt
Gadopentetate Dimeglumine
Gadopentetic Acid
Gd DTPA
Gd-DTPA
Magnevist
Magnevist Enteral
Magnograf
Magnograf Enteral

Canonical SMILES

[H+].CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Isomeric SMILES

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.